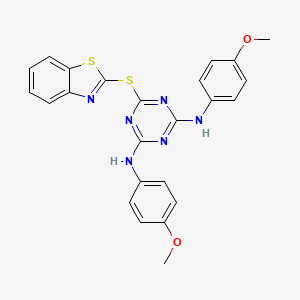

6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Description

6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a benzothiazole ring linked via a sulfanyl group at the 6-position of the triazine core. The 2- and 4-positions are substituted with 4-methoxyphenyl groups. This compound has a molecular weight of 497.4 g/mol and a topological polar surface area of 129 Ų, indicating moderate polarity . Its structure is characterized by:

- Hydrogen bonding capacity: 2 donors (NH groups) and 8 acceptors (N and O atoms), facilitating interactions with biological targets or solvents.

- Electronic properties: The methoxy groups are electron-donating, enhancing solubility in organic solvents compared to halogenated analogs .

Synthetic routes for related triazines involve nucleophilic substitution reactions, such as coupling halogenated triazines with thiols or amines under basic conditions (e.g., DMF with NaHCO₃) . Spectral confirmation (IR, NMR) typically shows absence of C=O bands (~1660 cm⁻¹) and presence of C=S vibrations (~1250 cm⁻¹) .

Properties

Molecular Formula |

C24H20N6O2S2 |

|---|---|

Molecular Weight |

488.6 g/mol |

IUPAC Name |

6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C24H20N6O2S2/c1-31-17-11-7-15(8-12-17)25-21-28-22(26-16-9-13-18(32-2)14-10-16)30-23(29-21)34-24-27-19-5-3-4-6-20(19)33-24/h3-14H,1-2H3,(H2,25,26,28,29,30) |

InChI Key |

WWDJNUJLXRKUJR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4S3)NC5=CC=C(C=C5)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring . This intermediate is then reacted with triazine derivatives under controlled conditions to yield the final product . Reaction conditions often include the use of solvents like ethanol or DMSO and catalysts such as L-proline .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and efficiency . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole and triazine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or triazine rings .

Scientific Research Applications

6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in drug development .

Comparison with Similar Compounds

Substituent Variations on the Triazine Core

Key analogs and their properties are summarized below:

Antimicrobial Activity

Benzothiazole-containing triazines, including the target compound, show promise against Gram-positive bacteria and fungi. For example, related compounds inhibit Staphylococcus aureus with MIC values of 8–16 µg/mL . The sulfanyl linkage may disrupt microbial enzyme function via thiol interaction .

Antitumor Potential

Triazine-benzothiazole hybrids exhibit antitumor activity by inhibiting angiogenesis or DNA synthesis. Co-crystals with benzoic acid (e.g., 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine–benzoic acid) demonstrate π-π stacking and hydrogen bonding, which stabilize interactions with biological targets .

Environmental Fate

Unlike Prometryn, which persists in soil (half-life >60 days), the target compound’s methoxy groups may facilitate faster degradation via O-demethylation, reducing environmental persistence .

Biological Activity

The compound 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The molecular structure of the compound features a triazine core substituted with a benzothiazole moiety and methoxyphenyl groups. The presence of sulfur in the benzothiazole ring contributes to its reactivity and biological interactions.

Structural Formula

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including the compound . Benzothiazoles have been shown to possess significant activity against various pathogens, including bacteria and fungi.

Case Studies

-

Anti-Tubercular Activity : A study demonstrated that benzothiazole derivatives exhibited promising anti-tubercular activity against Mycobacterium tuberculosis (Mtb). The synthesized compounds showed varying degrees of inhibition, with some derivatives achieving low MIC (Minimum Inhibitory Concentration) values, indicating potent activity against Mtb .

Compound MIC (μg/mL) Inhibition (%) This compound 100 99 Reference Drug (Isoniazid) 0.2 - - Antifungal Activity : Another study explored the antifungal properties of similar compounds. The results indicated that modifications to the benzothiazole ring could enhance antifungal efficacy against strains like Candida albicans.

The mechanisms through which these compounds exert their biological effects are multifaceted:

- Inhibition of Enzymatic Pathways : Many benzothiazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- DNA Intercalation : Some compounds may intercalate into DNA, disrupting replication and transcription processes.

Structure-Activity Relationship (SAR)

Research into the SAR of benzothiazole derivatives has revealed that specific substitutions on the benzothiazole and triazine rings significantly influence biological activity. For instance, the introduction of electron-donating groups like methoxy enhances antimicrobial potency by improving solubility and bioavailability .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

- Formation of Benzothiazole Derivatives : Utilizing condensation reactions between thiourea and ortho-haloanilines.

- Triazine Formation : The triazine core is synthesized via cyclization reactions involving cyanuric chloride and amines.

- Final Coupling : The final product is achieved through coupling reactions between the benzothiazole derivative and triazine intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.